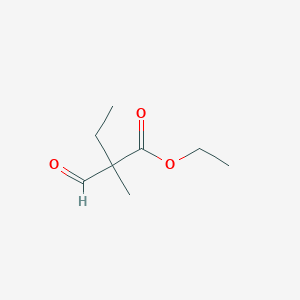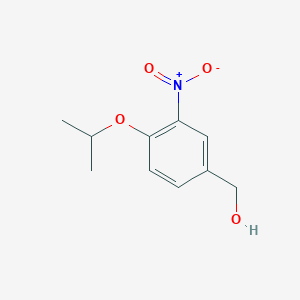
(4-Isopropoxy-3-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Isopropoxy-3-nitrophenyl)methanol is an organic compound with the molecular formula C10H13NO4 It is characterized by the presence of an isopropoxy group, a nitro group, and a methanol group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropoxy-3-nitrophenyl)methanol typically involves multiple steps. One common method includes the following steps:
Hydroxyl Protection: The hydroxyl group of the starting material, such as p-methyl phenol, is protected.
Bromine Substitution: The protected hydroxyl group undergoes bromine substitution.
Etherification: The brominated intermediate is then subjected to etherification with isopropoxide.
Deprotection: Finally, the protected hydroxyl group is deprotected to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are designed to be cost-effective and scalable. These methods often involve the use of readily available raw materials and solvents, mild reaction conditions, and high-yield processes .
Analyse Des Réactions Chimiques
Types of Reactions
(4-Isopropoxy-3-nitrophenyl)methanol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under appropriate conditions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Amino derivatives.
Substitution: Various substituted phenylmethanol derivatives.
Applications De Recherche Scientifique
(4-Isopropoxy-3-nitrophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of (4-Isopropoxy-3-nitrophenyl)methanol involves its interaction with specific molecular targets and pathways. For example, the reduction of the nitro group to an amino group can lead to the formation of active intermediates that interact with biological molecules. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate its activity and interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylmethanol: Similar structure but lacks the isopropoxy group.
3-Nitrophenylmethanol: Similar structure but the nitro group is in a different position.
4-Isopropoxyphenol: Similar structure but lacks the nitro group.
Uniqueness
(4-Isopropoxy-3-nitrophenyl)methanol is unique due to the presence of both the isopropoxy and nitro groups on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H13NO4 |
|---|---|
Poids moléculaire |
211.21 g/mol |
Nom IUPAC |
(3-nitro-4-propan-2-yloxyphenyl)methanol |
InChI |
InChI=1S/C10H13NO4/c1-7(2)15-10-4-3-8(6-12)5-9(10)11(13)14/h3-5,7,12H,6H2,1-2H3 |
Clé InChI |
UPASQEQDCGBXOR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)CO)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)

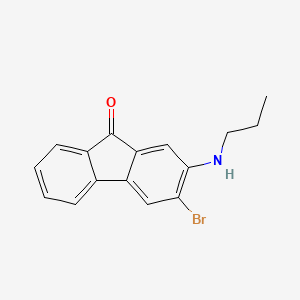

![2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
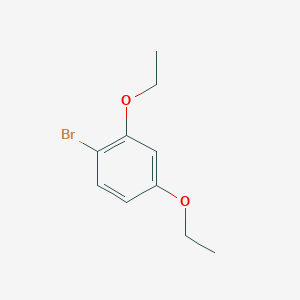
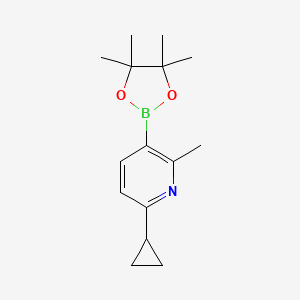
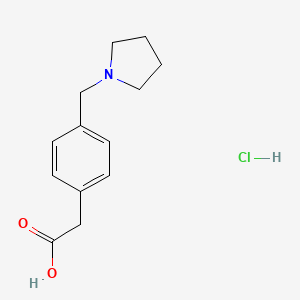
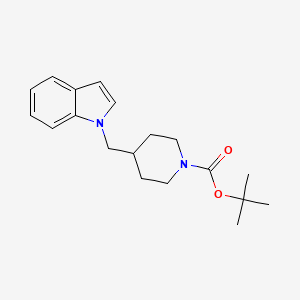
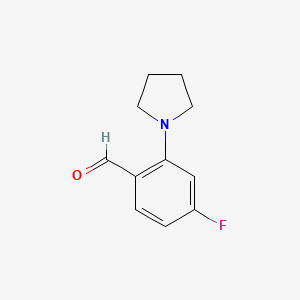
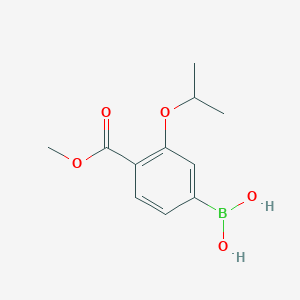
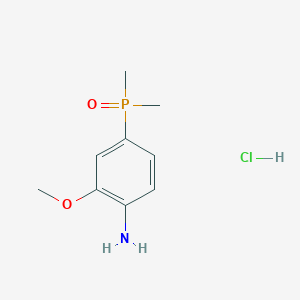
![4'-Chloro-3-fluoro[1,1'-biphenyl]-4-carboxaldehyde](/img/structure/B13979904.png)
